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molecular formula C11H12FNO4 B8433265 Methyl 4-(2-fluoro-4-nitrophenyl)butanoate

Methyl 4-(2-fluoro-4-nitrophenyl)butanoate

Cat. No. B8433265
M. Wt: 241.22 g/mol
InChI Key: GAJYJXLEOIGZBK-UHFFFAOYSA-N
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Patent
US08680291B2

Procedure details

A solution of compound Trimethyl 1-(2-fluoro-4-nitrophenyl)propane-1,1,3-tricarboxylate (85) (0.23 g, 0.63 mmol), sodium chloride (0.11 g, 1.90 mmol) and water (0.15 mL) in distilled dimethylsulfoxide (4 mL) was heated to 155° C. overnight. The reaction mixture was allowed to cool to 21° C. and then worked up by adding water and extracting with ethyl acetate (2×50 mL). The organic layer was dried over MgSO4, concentrated and the residue was purified with silica gel column chromatography (hexane:ethyl acetate, 8:1) to give desired Methyl 4-(2-fluoro-4-nitrophenyl)butanoate (84) (69 mg, 45%) and dimethyl 2-(2-fluoro-4-nitrophenyl)pentanedioate (83) (72 mg, 38%): 1H NMR of (10) δ 8.04 (dd, 1H, J=8.5, 2.2 Hz), 7.95 (dd, 1H, J=9.5, 2.2 Hz), 7.53 (dd, 1H, J=8.5, 7.1 Hz), 4.08 (t, 1H, J=7.6 Hz) 3.71 (s, 3H), 3.66 (s, 3H), 2.43-2.52 (m, 1H), 2.31-2.35 (m, 2H), 2.06-2.14 (m, 1H); 1H NMR of (84) δ 7.98 (dd, 1H, J=8.4, 2.2 Hz), 7.90 (dd, 1H, J=9.5, 2.2 Hz), 7.38 (dd, 1H, J=8.4, 7.3 Hz), 3.68 (s, 3H), 2.79 (t, 2H, J=7.7 Hz) 2.38 (t, 2H, J=7.3 Hz) 1.94-2.02 (m, 2H).
Name
Trimethyl 1-(2-fluoro-4-nitrophenyl)propane-1,1,3-tricarboxylate
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step One
Name
Quantity
0.15 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[C:11](C(OC)=O)([C:18]([O:20][CH3:21])=[O:19])[CH2:12][CH2:13][C:14]([O:16][CH3:17])=[O:15].[Cl-].[Na+].O>CS(C)=O>[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[CH2:11][CH2:12][CH2:13][C:14]([O:16][CH3:17])=[O:15].[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[CH:11]([CH2:12][CH2:13][C:14]([O:16][CH3:17])=[O:15])[C:18]([O:20][CH3:21])=[O:19] |f:1.2|

Inputs

Step One
Name
Trimethyl 1-(2-fluoro-4-nitrophenyl)propane-1,1,3-tricarboxylate
Quantity
0.23 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])C(CCC(=O)OC)(C(=O)OC)C(=O)OC
Name
Quantity
0.11 g
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
0.15 mL
Type
reactant
Smiles
O
Name
Quantity
4 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
21 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracting with ethyl acetate (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified with silica gel column chromatography (hexane:ethyl acetate, 8:1)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])CCCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 69 mg
YIELD: PERCENTYIELD 45%
Name
Type
product
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])C(C(=O)OC)CCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 72 mg
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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